(2-Bromo-4-fluorophenyl)thiourea
Description
Significance of Thiourea (B124793) Scaffolds in Modern Chemical Research
Thiourea derivatives, characterized by the N-(C=S)-N fragment, represent a versatile and significant class of compounds in modern chemical research. mdpi.com These scaffolds are of considerable interest due to their wide-ranging applications in medicinal chemistry, materials science, and organic synthesis. mdpi.comresearchgate.net The unique structural and electronic properties of the thiourea moiety, including its ability to act as both a hydrogen bond donor and acceptor, allow for diverse interactions with biological targets such as proteins and enzymes. nih.gov
This versatility has led to the development of thiourea-containing compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, antifungal, and antitubercular properties. mdpi.comnih.gov Several clinically used drugs incorporate the thiourea structure, highlighting its importance as a pharmacophore. mdpi.com Furthermore, thiourea derivatives are employed as catalysts, corrosion inhibitors, and precursors for the synthesis of various heterocyclic compounds. mdpi.comnih.gov
Overview of Halogenated Thiourea Derivatives in Academic Inquiry
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the phenyl ring of thiourea derivatives is a common and effective strategy in medicinal chemistry to modulate their physicochemical properties and enhance their biological efficacy. Halogenation can influence a molecule's lipophilicity, electronic distribution, and metabolic stability, which in turn can lead to improved absorption, distribution, and target-binding affinity.
Research has consistently shown that halo-substituted phenylthiourea (B91264) derivatives exhibit significant biological activities. For instance, fluorinated thioureas have been investigated as potent inhibitors of influenza virus neuraminidase and for their antimicrobial and insecticidal properties. ontosight.ai The presence of bromine and other halogens on the aromatic ring has been linked to promising antimicrobial and anticancer activities. ontosight.aimdpi.com The specific position and nature of the halogen substituent can drastically alter the compound's structural conformation and its interactions within a biological system, making halogenated thioureas a rich area for structure-activity relationship (SAR) studies. nih.gov
Current Research Trajectories for (2-Bromo-4-fluorophenyl)thiourea and Related Analogs
Direct research on this compound is not extensively documented. However, the research trajectories for this compound can be inferred from studies on its close analogs. The synthesis of N-aryl thioureas typically involves the reaction of an appropriately substituted aniline (B41778), in this case, 2-bromo-4-fluoroaniline (B89589), with a thiocyanate (B1210189) source. nih.govnih.gov The precursor, 2-bromo-4-fluoroaniline, is accessible through established synthetic routes, such as the bromination of 4-fluoroaniline. google.comsigmaaldrich.com
Given the known biological activities of related compounds, research on this compound would likely focus on several key areas:
Antimicrobial and Antifungal Activity: Many halogenated thioureas show potent activity against various bacterial and fungal strains. nih.gov Investigations would likely screen this compound against a panel of clinically relevant pathogens.
Anticancer Activity: The cytotoxic potential of thiourea derivatives against various cancer cell lines is a major area of research. ontosight.ai Studies would likely explore the efficacy of this compound, potentially examining its mechanism of action through enzyme inhibition or other pathways.
Enzyme Inhibition: Thioureas are known to inhibit various enzymes. Research could target specific enzymes implicated in disease, based on computational docking studies and in vitro assays.
The combination of a bromine atom at the ortho position and a fluorine atom at the para position presents a unique substitution pattern that could lead to novel biological activities and specific molecular interactions, making it a compound of interest for future drug discovery and development programs.
Detailed Research Findings on Analogous Compounds
Synthesis and Spectroscopic Data of a Halogenated Acylthiourea Analog
A study on the synthesis of various N-aryl-acylthioureas provides representative analytical data. For example, 2-((4-Methylphenoxy)methyl)-N-(2-bromophenylcarbamothioyl)benzamide was synthesized and characterized. mdpi.com
| Property | Data |
| Compound Name | 2-((4-Methylphenoxy)methyl)-N-(2-bromophenylcarbamothioyl)benzamide mdpi.com |
| Yield | 62% mdpi.com |
| Melting Point | 144.5–145.7 °C mdpi.com |
| ¹H-NMR Highlights | Signals for NH protons, aromatic protons, and methyl group protons were observed and characterized. mdpi.com |
| ¹³C-NMR Shifts (ppm) | 179.99 (C=S), 170.17 (C=O), and various shifts for aromatic and aliphatic carbons. mdpi.com |
| FT-IR (cm⁻¹) Highlights | 3232 (N-H stretching), 1675 (C=O stretching). mdpi.com |
Crystallographic Data for N-(2-Bromophenyl)thiourea
The crystal structure of N-(2-Bromophenyl)thiourea, an analog differing by the absence of the fluorine atom, has been determined, providing insight into the molecular geometry. nih.govresearchgate.net
| Parameter | Value |
| Compound Name | N-(2-Bromophenyl)thiourea nih.govresearchgate.net |
| Molecular Formula | C₇H₇BrN₂S nih.govresearchgate.net |
| Crystal System | Monoclinic nih.govresearchgate.net |
| Space Group | C2/c researchgate.net |
| Unit Cell Dimensions | a = 15.181 Å, b = 7.7952 Å, c = 15.312 Å, β = 90.803° nih.govresearchgate.net |
| Key Structural Feature | The thiourea unit is almost perpendicular to the bromobenzene (B47551) ring, with a dihedral angle of 80.82°. nih.gov |
| Intermolecular Interactions | The crystal structure is stabilized by N—H···S intermolecular hydrogen bonds. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-4-fluorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2S/c8-5-3-4(9)1-2-6(5)11-7(10)12/h1-3H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCWFQALPPXVMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Bromo 4 Fluorophenyl Thiourea and Its Derivatives
Chemical Synthesis Pathways for Substituted Thioureas
The core structure of (2-Bromo-4-fluorophenyl)thiourea is assembled through established synthetic routes, with nucleophilic addition reactions being a cornerstone of this process.
Nucleophilic Addition Reactions with Isothiocyanates
The most direct and widely utilized method for synthesizing this compound involves the reaction of 2-bromo-4-fluoroaniline (B89589) with a suitable isothiocyanate. This reaction is a classic example of nucleophilic addition, where the amino group of the aniline (B41778) attacks the electrophilic carbon atom of the isothiocyanate.
Alternatively, the precursor 2-bromo-4-fluorophenyl isothiocyanate can be synthesized and subsequently reacted with ammonia (B1221849) or an appropriate amine. nih.gov The isothiocyanate itself can be prepared from 2-bromo-4-fluoroaniline through various methods, including reaction with carbon disulfide or thiophosgene (B130339) and its derivatives. kiku.dkresearchgate.netacs.org A common laboratory-scale synthesis involves the reaction of 2-bromo-4-fluoroaniline with carbon disulfide in the presence of a base, followed by the addition of a coupling reagent. nih.gov Another approach is the reaction of the corresponding amine with phenyl chlorothionoformate. researchgate.net
The reaction conditions for these syntheses are generally mild, often proceeding at room temperature or with gentle heating. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetone (B3395972) and acetonitrile (B52724) being frequently employed. mdpi.comdergipark.org.tr
| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Bromo-4-fluoroaniline | Ammonium (B1175870) thiocyanate (B1210189) | Acid catalyst (e.g., HCl) | This compound | researchgate.net |
| 2-Bromo-4-fluorophenyl isothiocyanate | Ammonia | Solvent (e.g., acetone) | This compound | nih.gov |
Oxidative C-S Bond Formation Methodologies
While less common for the direct synthesis of the parent compound, oxidative C-S bond formation methodologies represent an important strategy for creating thiourea (B124793) derivatives and related sulfur-containing heterocycles. These methods often involve the coupling of a thiol with another functional group under oxidative conditions. nih.gov Electrochemical methods have also emerged as a powerful tool for intramolecular N-S bond formation in the synthesis of thiadiazole derivatives from imidoyl thioureas. nih.gov These techniques offer a green and efficient alternative to traditional chemical oxidants. thieme-connect.de
Derivatization and Scaffold Diversification Strategies
The this compound scaffold is a versatile platform for the synthesis of a wide array of derivatives, including various heterocyclic systems with potential biological activities.
Synthesis of Thiazole-Based Thiourea Analogs
Thioureas are key starting materials for the synthesis of 2-aminothiazoles through the Hantzsch thiazole (B1198619) synthesis. bepls.comresearchgate.net This typically involves the reaction of a thiourea with an α-haloketone. organic-chemistry.org In the context of this compound, this would involve its reaction with various α-haloketones to yield a range of 2-((2-bromo-4-fluorophenyl)amino)thiazole derivatives. The reaction mechanism involves the initial nucleophilic attack of the sulfur atom of the thiourea on the carbon bearing the halogen, followed by cyclization and dehydration. chemicalforums.com
| Thiourea Derivative | α-Haloketone | Product | Reference |
|---|---|---|---|
| This compound | Substituted α-bromoketone | 2-((2-Bromo-4-fluorophenyl)amino)thiazole derivative | organic-chemistry.org |
Cyclization Reactions Leading to Heterocyclic Systems
The thiourea moiety is a valuable precursor for the construction of various other heterocyclic rings. tandfonline.comcapes.gov.br For instance, cyclization reactions of thioureas can lead to the formation of thiazines, thiadiazoles, and other sulfur and nitrogen-containing heterocycles. nih.govnih.gov The specific heterocyclic system formed depends on the nature of the cyclizing agent and the reaction conditions. For example, reaction with bifunctional electrophiles can lead to six-membered rings. Intramolecular cyclization of appropriately substituted thiourea derivatives can also be a powerful strategy for constructing fused heterocyclic systems.
Preparation of N,N-Dialkyl-N'-(4-fluorobenzoyl)thiourea Compounds
The synthesis of N,N-dialkyl-N'-(4-fluorobenzoyl)thiourea compounds involves a multi-step process. researchgate.net Typically, 4-fluorobenzoyl chloride is reacted with a thiocyanate salt, such as ammonium thiocyanate, to form 4-fluorobenzoyl isothiocyanate in situ. mdpi.comdergipark.org.tr This reactive intermediate is then treated with a secondary amine (a dialkylamine) to yield the desired N,N-dialkyl-N'-(4-fluorobenzoyl)thiourea. researchgate.net The reaction proceeds via the nucleophilic addition of the dialkylamine to the isothiocyanate group.
| Starting Material | Intermediate | Reactant | Product | Reference |
|---|---|---|---|---|
| 4-Fluorobenzoyl chloride | 4-Fluorobenzoyl isothiocyanate | Dialkylamine | N,N-Dialkyl-N'-(4-fluorobenzoyl)thiourea | researchgate.netresearchgate.net |
Green Chemistry Principles in Thiourea Synthesis Research
The growing emphasis on environmental sustainability has propelled the integration of green chemistry principles into the synthesis of thiourea derivatives. These principles aim to reduce or eliminate the use and generation of hazardous substances, leading to more environmentally benign and economically viable synthetic routes. Research in this area for thioureas, including by extension the synthesis of this compound, focuses on several key strategies such as the use of greener solvents, solvent-free reaction conditions, and the development of efficient, reusable catalysts.
One of the primary tenets of green chemistry is the use of safer and more environmentally friendly solvents. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. A one-step synthesis of thiourea derivatives has been developed using water as the solvent, reacting phenoxysulfonyl chloride or its substituted analogues with a primary amine. google.com This method offers advantages like the use of low-toxicity and easily available starting materials, mild reaction conditions, and straightforward separation and purification, making the process environmentally friendly. google.com Another approach involves the "on-water" reaction of amines with isothiocyanates, which is a sustainable and chemoselective method for producing unsymmetrical thioureas. organic-chemistry.org This process not only avoids the use of toxic volatile organic compounds (VOCs) but also simplifies product isolation through filtration and allows for the recycling of the water effluent. organic-chemistry.org Beyond water, other green solvents have been explored. For instance, Cyrene, a bio-based solvent, has been demonstrated as a viable green alternative to traditional solvents like tetrahydrofuran (B95107) (THF) for the one-pot synthesis of nitro N,N'-diaryl thioureas, achieving nearly quantitative yields. nih.gov Deep eutectic solvents (DES) have also been employed, serving a dual role as a green catalyst and reaction medium. rsc.org These systems are often recoverable and can be reused multiple times without a significant loss in activity, adding to the sustainability of the process. rsc.org
Another significant advancement in the green synthesis of thioureas is the development of solvent-free and catalyst-free methods. researchgate.net Mechanochemistry, specifically through solid-state ball milling, has emerged as a powerful technique. nih.gov This solvent-free approach not only allows for the quantitative synthesis of thioureas without generating solvent waste but has also led to the discovery of new reaction pathways that differ from those in solution. nih.gov The synthesis of N,N'-diaryl thioureas has been successfully achieved using this method. nih.gov Thermal, solvent-free, and catalyst-free reactions of tetramethylguanidine with isothiocyanates have also been reported, offering benefits such as short reaction times, ease of work-up, and high product purity. researchgate.net
The use of efficient and recyclable catalysts is another cornerstone of green thiourea synthesis. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. For example, a nanohybrid metal-organic framework (MOF) consisting of nickel nanoparticles immobilized on a triazine-aminopyridine-modified MIL-101(Cr) has been used for the synthesis of thiourea derivatives from nitrobenzenes in water at room temperature. nih.gov This catalyst can be recovered by centrifugation and reused for multiple consecutive runs without a significant drop in its reactivity. nih.gov Similarly, copper silicate (B1173343) has been employed as a reusable heterogeneous catalyst for the synthesis of 4-substituted 2-aminothiazoles from phenacyl bromide and thiourea, demonstrating rapid reaction times and excellent yields. nanobioletters.com
Process intensification through methods like continuous-flow synthesis also aligns with green chemistry principles by offering better control over reaction parameters, improved safety, and easier scalability. The continuous-flow synthesis of thioureas has been developed using an aqueous polysulfide solution, which allows the reaction to proceed under mild and homogeneous conditions. nih.gov This method facilitates the simple isolation of the crystallized product by filtration, and the sulfur can be retained in the mother liquor for potential reuse. nih.gov
These green chemistry approaches collectively contribute to making the synthesis of thiourea derivatives more sustainable. By focusing on the reduction of waste, use of safer materials, and increased energy efficiency, these methodologies pave the way for the environmentally responsible production of valuable chemical compounds.
Table of Research Findings in Green Thiourea Synthesis
| Green Chemistry Approach | Key Features | Reactants | Solvent/Conditions | Catalyst | Advantages | Reference |
|---|---|---|---|---|---|---|
| Aqueous Synthesis | One-step synthesis | Phenoxysulfonyl chloride and primary amines | Water | None | Low toxicity, mild conditions, easy purification, environmentally friendly | google.com |
| Green Solvent Replacement | One-pot synthesis | Nitroanilines and isothiocyanates | Cyrene | None | Alternative to THF, almost quantitative yields | nih.gov |
| Mechanochemistry | Solvent-free synthesis | Amines and isothiocyanates | Solid-state ball milling | None | Quantitative yields, no bulk solvents, reduced byproducts | nih.gov |
| Deep Eutectic Solvents | Dual catalyst and reaction medium | Thiourea/urea (B33335) and amines/alcohols | Choline chloride/tin(II) chloride | [ChCl][SnCl2]2 | Recoverable and reusable catalyst/solvent system | rsc.org |
| Solvent- and Catalyst-Free Synthesis | Thermal reaction | Tetramethylguanidine and isothiocyanates | Solvent-free, 60 °C | None | Avoids harmful solvents, simple work-up, short reaction time, high purity | researchgate.net |
| Heterogeneous Catalysis | Recyclable catalyst | Nitrobenzene derivatives and phenyl isocyanate | Water | MIL-101(Cr)-NH-TA-AP/Ni | Catalyst can be recycled multiple times, room temperature reaction | nih.gov |
| Continuous-Flow Synthesis | Process intensification | Isocyanides, amines, and sulfur | Acetonitrile and aqueous polysulfide solution | None | Mild conditions, simple filtration for product isolation | nih.gov |
Structural Elucidation and Advanced Characterization of 2 Bromo 4 Fluorophenyl Thiourea
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
NMR spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei. For (2-Bromo-4-fluorophenyl)thiourea, ¹H and ¹³C NMR would provide key insights into its molecular framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the amine protons of the thiourea (B124793) group. The aromatic region would likely display a complex pattern due to the substitution on the phenyl ring. The proton ortho to the bromine atom is expected to be a doublet, coupled to the adjacent proton. The proton between the fluorine and bromine atoms would likely appear as a doublet of doublets. The proton ortho to the thiourea group would also be a doublet of doublets. The NH and NH₂ protons of the thiourea moiety are expected to appear as broad singlets, and their chemical shifts could be concentration-dependent and may exchange with deuterium (B1214612) upon addition of D₂O.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. It is anticipated to show seven distinct carbon signals. The carbon of the thiourea group (C=S) would be found significantly downfield, typically in the range of 180-190 ppm. The aromatic carbons would appear in the 110-165 ppm region. The carbon atoms bonded to fluorine and bromine would show characteristic splitting patterns and chemical shifts due to the large coupling constants of fluorine and the influence of the halogen atoms.
Expected ¹H and ¹³C NMR Data
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.0 - 8.0 | m | Aromatic-H |
| ¹H | 7.5 - 9.0 | br s | N-H |
| ¹H | ~7.0 | br s | NH₂ |
| ¹³C | 180 - 190 | s | C=S |
| ¹³C | 158 - 162 (d, ¹JCF) | d | C-F |
| ¹³C | 110 - 140 | m | Aromatic-C |
Note: The chemical shifts are estimations and can vary based on the solvent and other experimental conditions. 'd' denotes a doublet, 'm' a multiplet, and 'br s' a broad singlet.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₆BrFN₂S), HRMS would confirm its molecular formula by providing a highly accurate mass measurement. The presence of bromine would be indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks separated by two mass units.
Predicted HRMS Data
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 248.94919 |
| [M+Na]⁺ | 270.93113 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands.
Expected FT-IR Vibrational Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3400 - 3100 | N-H stretching | Thiourea (-NH₂) |
| 3200 - 3000 | Aromatic C-H stretching | Phenyl ring |
| 1620 - 1580 | N-H bending | Thiourea (-NH₂) |
| 1600 - 1450 | C=C stretching | Aromatic ring |
| 1350 - 1250 | C=S stretching | Thiourea |
| 1250 - 1150 | C-N stretching | Thiourea |
| 1250 - 1000 | C-F stretching | Fluoroaromatic |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The aromatic phenyl ring and the thiocarbonyl group (C=S) are the primary chromophores. The presence of the bromine and fluorine substituents may cause a slight shift in the absorption maxima compared to unsubstituted phenylthiourea (B91264).
Expected UV-Vis Absorption Maxima
| Transition | Expected λmax (nm) | Chromophore |
|---|---|---|
| π → π* | ~250-280 | Phenyl ring |
Crystallographic Investigations
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding.
The thiourea moiety can engage in hydrogen bonding through its N-H groups, potentially forming dimers or extended networks in the solid state. The analysis would also reveal the planarity of the phenyl ring and the thiourea group, as well as the torsion angles between them. However, without experimental data, specific crystallographic parameters cannot be provided.
Analysis of Crystal Packing and Intermolecular Interactions
A definitive analysis of crystal packing and intermolecular forces necessitates a single-crystal X-ray diffraction study, which has not been published for this compound.
Generally, the crystal structure of N-aryl-thioureas is dominated by hydrogen bonding and other non-covalent interactions. For a molecule like this compound, one would expect the following interactions to play a crucial role in the solid-state architecture:
N-H···S Hydrogen Bonding: This is a hallmark interaction in thiourea derivatives. The two N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom is a strong hydrogen bond acceptor. These interactions typically lead to the formation of well-defined one-dimensional chains or two-dimensional networks. For instance, in the related compound N-(2-Bromophenyl)thiourea, intermolecular N-H···S hydrogen bonds link molecules into linear chains. nih.govresearchgate.net
Halogen Bonding: The bromine atom on the phenyl ring could act as a halogen bond donor, interacting with Lewis basic sites such as the sulfur or nitrogen atoms of neighboring molecules.
Without experimental data, a data table for crystallographic parameters cannot be generated. A hypothetical table would typically include:
| Parameter | Value |
| Crystal System | |
| Space Group | |
| a (Å) | |
| b (Å) | |
| c (Å) | |
| α (°) | |
| β (°) | |
| γ (°) | |
| Volume (ų) | |
| Z (molecules per cell) | |
| Hydrogen Bond (D-H···A) | |
| Bond Distance (D···A) (Å) | |
| Bond Angle (D-H···A) (°) | * |
| Data not available in published literature. |
Conformational Analysis in Diverse States
The conformational landscape of this compound, including tautomerism and rotational barriers, has not been specifically investigated in published reports.
Thione-Thiol Tautomerism Investigations
Thiourea and its derivatives can theoretically exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-S-H).
Dominant Tautomer: For simple acyclic thioureas in both solid and solution states, the thione form is overwhelmingly dominant. This stability is attributed to the greater strength of the C=S double bond compared to the C=N double bond in the thiol tautomer, and favorable solvation effects. nih.govscilit.com
Investigative Methods: The equilibrium between these forms can be studied using spectroscopic methods (IR, UV-Vis, NMR) and computational chemistry. For example, IR spectroscopy can detect the characteristic C=S stretching vibration of the thione and the S-H stretching of the thiol.
Recent Advances: Recent studies on thiourea have explored hydrogen-atom-assisted tautomerization, where exposure to H atoms can facilitate the conversion from the more stable thione to the higher-energy thiol form via a radical intermediate, even under cryogenic conditions. nih.govscilit.com This highlights that the tautomeric equilibrium can be influenced by the chemical environment.
Without specific studies on this compound, it is presumed to exist predominantly in the thione form under standard conditions.
Rotational Barriers and Conformational Isomerism Studies
Conformational isomerism in this molecule would primarily arise from rotation around two key single bonds: the C-N bond linking the phenyl ring to the thiourea moiety and the C-N bond within the thiourea group itself.
Aryl-Thiourea Rotation: Rotation around the C(aryl)-N bond determines the orientation of the phenyl ring relative to the thiourea plane. In the solid state, this dihedral angle is influenced by intramolecular interactions (e.g., between the ortho-bromo substituent and the thiourea N-H) and intermolecular packing forces. In the analogous N-(2-Bromophenyl)thiourea, the thiourea unit is almost perpendicular to the bromobenzene (B47551) fragment, with a dihedral angle of approximately 80.8°. nih.govresearchgate.net A similar perpendicular arrangement might be expected for this compound to minimize steric hindrance from the ortho-bromine atom.
Thiourea Conformation: The thiourea unit itself can adopt different conformations (e.g., trans-cis). The configuration is often stabilized by intramolecular hydrogen bonds, particularly in more complex acylthiourea derivatives. nih.gov
Rotational Barriers: The energy barriers to these rotations could be determined computationally using methods like Density Functional Theory (DFT) by mapping the potential energy surface as a function of the dihedral angle. Such studies provide insight into the flexibility of the molecule and the relative stability of different conformers.
Detailed research findings, including specific dihedral angles and the energy values for rotational barriers for this compound, are not available in the current body of scientific literature.
Computational and in Silico Investigations of 2 Bromo 4 Fluorophenyl Thiourea
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (2-Bromo-4-fluorophenyl)thiourea, these methods can elucidate its three-dimensional structure, electron distribution, and reactivity, which are key determinants of its chemical and biological behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT studies on thiourea (B124793) derivatives are employed to calculate optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rsc.orgmdpi.com
For this compound, DFT calculations would reveal the influence of the electron-withdrawing bromine and fluorine atoms on the electron density of the phenyl ring and the thiourea moiety. The HOMO-LUMO energy gap is a crucial parameter derived from these studies, indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. In substituted thioureas, the HOMO is typically localized over the sulfur and nitrogen atoms of the thiourea group, while the LUMO is distributed across the phenyl ring. The presence of bromine and fluorine is expected to lower the energy of the LUMO, potentially narrowing the HOMO-LUMO gap and enhancing the molecule's reactivity and potential for intermolecular interactions. mdpi.com
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.
For this compound, the MEP map would highlight specific regions of interest:
Negative Potential (Red/Yellow): These regions, rich in electrons, are susceptible to electrophilic attack. They are expected to be concentrated around the sulfur atom of the thiocarbonyl group (C=S) and the highly electronegative fluorine atom. These sites are prime locations for hydrogen bond acceptance. researchgate.net
Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The hydrogen atoms of the N-H groups in the thiourea moiety are expected to show a strong positive potential, making them potent hydrogen bond donors. researchgate.net
Halogen Region: The bromine atom can exhibit a region of positive potential known as a "sigma-hole," allowing it to act as a halogen bond donor, an interaction increasingly recognized for its importance in ligand-receptor binding.
This detailed charge map is instrumental in understanding non-covalent interactions, which are critical for the molecule's binding affinity to biological targets. researchgate.net
Molecular Docking and Ligand-Receptor Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme, to form a stable complex. researchgate.net This method is crucial for screening potential drug candidates by estimating their binding affinity and mode of action.
Docking simulations for this compound against various biomolecular targets would involve placing the molecule into the active site of a receptor and scoring the resulting poses based on binding energy. The binding affinity, often expressed as a docking score or Gibbs free energy (ΔG) in kcal/mol, indicates the stability of the ligand-receptor complex. A lower binding energy suggests a higher affinity.
The true power of molecular docking lies in its ability to visualize and analyze the specific interactions between a ligand and the amino acid residues of an enzyme's active site. nih.gov
Sirtuin1 (SIRT1): SIRT1 is a histone deacetylase involved in cancer progression. Docking studies of thiourea derivatives into the SIRT1 active site (PDB ID: 4I5I) have shown that these molecules can act as inhibitors. ui.ac.idpensoft.netundip.ac.id For this compound, it is predicted that the N-H groups would form hydrogen bonds with key residues like PHE297, while the phenyl ring could engage in hydrophobic interactions within the binding pocket. pensoft.net
Cyclooxygenase (COX-1 and COX-2): These enzymes are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). The active site of COX enzymes has a hydrophobic channel. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory agents. nih.gov Docking studies of various inhibitors reveal that key interactions often involve hydrogen bonding with residues like ARG120, TYR355, and SER530. nih.govnih.gov The (2-Bromo-4-fluorophenyl) moiety could potentially fit into the additional hydrophobic side pocket of COX-2, contributing to selective binding.
BRAF Kinase: Mutated BRAF is a target in cancer therapy. Docking studies on BRAF (e.g., V600E mutant) show that inhibitors often form hydrogen bonds with the hinge region of the kinase domain. researchgate.netnih.gov The thiourea group is well-suited to form such interactions, and the substituted phenyl ring can occupy adjacent hydrophobic pockets, potentially leading to high binding affinity. researchgate.net
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are targets for Alzheimer's disease therapy. The active site of AChE contains a catalytic active site (CAS) and a peripheral anionic site (PAS). Effective inhibitors often interact with both sites. nih.gov Docking studies predict that the thiourea moiety of this compound could interact with the CAS, while the substituted phenyl ring could form pi-pi stacking interactions with aromatic residues like TRP84 in the PAS. nih.govresearchgate.net Similar interactions are expected for BChE.
Table 4.1: Predicted Binding Affinities and Key Interacting Residues for this compound with Various Enzymes (Illustrative) Binding affinities are hypothetical, based on typical values for thiourea derivatives from literature.
| Enzyme Target | PDB Code (Example) | Predicted Binding Affinity (kcal/mol) | Predicted Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Sirtuin1 | 4I5I | -9.0 to -7.5 | PHE297, ILE347 | Hydrogen Bond, Hydrophobic |
| COX-1 | 4M11 | -7.5 to -6.0 | ARG120, TYR355 | Hydrogen Bond |
| COX-2 | 4O1Z | -8.5 to -7.0 | ARG120, SER530, VAL523 | Hydrogen Bond, Hydrophobic |
| BRAF (V600E) | 4MNF | -9.5 to -8.0 | CYS532, GLY596, PHE595 | Hydrogen Bond, Hydrophobic |
| Acetylcholinesterase | 1EVE | -8.0 to -6.5 | TRP84, TYR121, SER200 | Pi-Pi Stacking, Hydrogen Bond |
| Butyrylcholinesterase | 4BDS | -7.5 to -6.0 | TRP82, HIS438, SER198 | Pi-Pi Stacking, Hydrogen Bond |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, predicting how the complex behaves over time. nih.govacs.org MD simulations are used to assess the stability of the docked pose and the ligand-receptor complex. rsc.org
An MD simulation of the this compound-enzyme complex would be run for a duration of nanoseconds to observe conformational changes. Key metrics analyzed include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over time. A stable RMSD value indicates that the complex has reached equilibrium and the binding pose is stable. nih.govacs.org
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of individual amino acid residues. Residues in the active site that show low fluctuation upon ligand binding are often critical for the interaction. nih.gov
Hydrogen Bond Analysis: MD simulations can track the persistence of hydrogen bonds formed between the ligand and receptor throughout the simulation, confirming the importance of the interactions predicted by docking. rsc.org
For this compound, MD simulations would validate the stability of its binding to targets like SIRT1 or BRAF, confirming that the key hydrogen bonds and hydrophobic interactions are maintained over time, thus reinforcing its potential as a stable inhibitor. pensoft.net
Conformational Stability and Dynamic Behavior in Simulated Biological Environments
The conformational landscape of this compound is crucial for its interaction with biological targets. The molecule's flexibility is largely determined by the rotational freedom around the C-N bonds of the thiourea group and the bond connecting the phenyl ring to the thiourea moiety.
The dynamic behavior of this compound in aqueous solution would likely show the thiourea group's NH2 and NH protons readily forming hydrogen bonds with water molecules. The halogen substituents would also influence the molecule's orientation and interactions within a biological medium.
Protein-Ligand Complex Dynamics and Stability
While specific protein targets for this compound are not extensively documented, computational docking studies on analogous thiourea derivatives provide valuable insights into their potential binding modes. nih.gov Thiourea-containing compounds are known to interact with a variety of enzymes, often through hydrogen bonding involving the thiourea backbone and hydrophobic interactions with the aromatic rings. biointerfaceresearch.com
The sulfur atom in the thiourea group can act as a hydrogen bond acceptor, while the N-H groups are excellent hydrogen bond donors. biointerfaceresearch.com In a hypothetical protein-ligand complex, the (2-Bromo-4-fluorophenyl) moiety could fit into a hydrophobic pocket of a receptor. The bromine and fluorine atoms could further enhance binding affinity through specific halogen bonding or other electrostatic interactions with the protein residues. Molecular dynamics simulations of such complexes would be essential to assess the stability of the binding pose and to understand the key interactions that contribute to the binding energy over time.
Structure-Activity Relationship (SAR) Derivation through Computational Approaches
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. For thiourea derivatives, SAR studies have highlighted the importance of the substituents on the phenyl ring for their biological activity. chemrxiv.org
Computational SAR studies for this compound would involve generating a library of virtual analogs by modifying the substitution pattern on the phenyl ring or by altering the thiourea group itself. By calculating various molecular descriptors (e.g., electronic properties, hydrophobicity, steric parameters) and correlating them with predicted biological activity, a quantitative structure-activity relationship (QSAR) model could be developed.
For instance, studies on similar compounds have shown that electron-withdrawing groups on the phenyl ring can influence the acidity of the N-H protons and, consequently, the hydrogen bonding capacity and biological activity. nih.govbiointerfaceresearch.com The specific positions of the bromo and fluoro substituents in this compound are therefore critical determinants of its potential activity.
In Silico Pharmacokinetic Prediction Studies
In silico tools are invaluable for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, which are critical for its development as a potential therapeutic agent. researchgate.netnih.gov
Computational Analysis of Absorption and Distribution Profiles
The absorption and distribution of this compound can be predicted using various computational models. Lipinski's "Rule of Five" provides a preliminary assessment of drug-likeness. Based on its structure, this compound is expected to comply with these rules, suggesting good oral bioavailability.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Weight | 249.08 g/mol | uni.lu |
| LogP (o/w) | 2.0 | uni.lu |
| Hydrogen Bond Donors | 2 | uni.lu |
| Hydrogen Bond Acceptors | 2 | uni.lu |
| Molar Refractivity | 53.35 cm³ | --- |
| Polar Surface Area | 52.34 Ų | --- |
Computational models like the BOILED-Egg plot can further predict gastrointestinal absorption and blood-brain barrier penetration. biotech-asia.org Given its moderate lipophilicity and polar surface area, this compound is likely to have good gastrointestinal absorption. Plasma protein binding is another critical parameter, and based on its structure, a moderate to high degree of binding would be anticipated.
Predictive Studies on Metabolic Stability and Excretion Pathways
Predicting the metabolic fate of a compound is crucial for understanding its efficacy and potential toxicity. nih.gov The metabolism of this compound is likely to involve several pathways. The thiourea moiety can undergo S-oxidation, desulfurization to the corresponding urea (B33335) derivative, or conjugation reactions.
The phenyl ring is susceptible to hydroxylation, mediated by cytochrome P450 enzymes. The positions of the bromine and fluorine atoms will direct the regioselectivity of this hydroxylation. Computational tools can predict the most likely sites of metabolism. Subsequent phase II metabolism would likely involve glucuronidation or sulfation of the newly introduced hydroxyl group. The primary route of excretion for the metabolites is predicted to be renal. researchgate.netnih.gov
Virtual Screening and Computational Lead Optimization Strategies
Virtual screening is a powerful computational technique used to identify potential hit compounds from large chemical libraries. nih.govnih.gov If this compound were identified as a hit, computational lead optimization strategies would be employed to enhance its potency and selectivity while maintaining favorable ADME properties. nih.gov
This process would involve:
Pharmacophore Modeling: Identifying the key chemical features of this compound responsible for its biological activity.
Scaffold Hopping: Replacing the core structure with a different scaffold while retaining the essential pharmacophoric features to explore new chemical space and potentially improve properties.
Analogue Design: Systematically modifying the substituents on the phenyl ring to improve binding affinity and selectivity, guided by the SAR data. For example, replacing the bromine with other halogens or different functional groups could be explored virtually to predict the impact on activity.
Through these iterative cycles of design, prediction, and synthesis, a more potent and drug-like lead compound could be developed.
Biological Activities and Mechanistic Investigations of 2 Bromo 4 Fluorophenyl Thiourea Analogs
Anticancer Activity Research
Thiourea (B124793) derivatives, including analogs of (2-Bromo-4-fluorophenyl)thiourea, have emerged as a significant class of compounds in anticancer research. Their diverse biological activities are attributed to their unique structural features, which allow for interaction with various biological targets.
Mechanistic Studies on Cellular Proliferation Modulation
A key aspect of the anticancer potential of thiourea analogs lies in their ability to modulate cellular proliferation. Research has demonstrated that these compounds can effectively inhibit the growth of various cancer cell lines. For instance, certain 1,3-disubstituted thiourea derivatives have shown high cytotoxicity against human colon (SW480, SW620) and prostate (PC3) cancer cells, as well as leukemia (K-562) cell lines, with IC50 values at or below 10 µM. nih.gov Notably, compounds featuring 3,4-dichloro- and 4-CF3-phenyl substituents displayed the most significant activity, with IC50 values ranging from 1.5 to 8.9 µM. nih.gov
Furthermore, studies on diarylthiourea analogs revealed their potential to inhibit the growth of breast cancer cell lines (MCF-7, T-47D, and MDA-MB-453) and prostate cancer cell lines (DU-145, PC-3, and LNCaP) at low micromolar concentrations. touro.edu One particular analog, compound 7, proved to be the most potent in this series, with GI50 values comparable to the parent compound, SHetA2. touro.edu The growth inhibitory effects of these compounds were observed to be significant, with sustained inhibition over several days of treatment. touro.edu
The table below summarizes the cytotoxic activity of selected thiourea analogs against various cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50/GI50 Value | Reference |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 µM | biointerfaceresearch.com |
| 3,4-dichloro-phenyl substituted thiourea | SW480, SW620 (Colon), PC3 (Prostate), K-562 (Leukemia) | 1.5 - 8.9 µM | nih.gov |
| 4-CF3-phenyl substituted thiourea | SW480, SW620 (Colon), PC3 (Prostate), K-562 (Leukemia) | 1.5 - 8.9 µM | nih.gov |
| Diarylthiourea analog 5 | T-47D (Breast) | 2.94 - 6.27 µM | touro.edu |
| Diarylthiourea analog 7 | T-47D (Breast) | 2.53 - 4.77 µM | touro.edu |
| Diarylthiourea analog 7 | MCF-7 (Breast) | 3.16 µM | touro.edu |
| Diarylthiourea analog 7 | MDA-MB-453 (Breast) | 4.77 µM | touro.edu |
| Diarylthiourea analog 7 | LNCaP (Prostate) | 3.54 µM | touro.edu |
| Fluorinated pyridine (B92270) derivative 4a | HepG2 (Liver) | 4.8 µg/mL | scispace.com |
| Compound 13 | HuCCA-1 (Cholangiocarcinoma) | 14.47 µM | researchgate.net |
| Compound 14 | HepG2 (Liver), A549 (Lung), MDA-MB-231 (Breast) | 1.50 – 16.67 µM | researchgate.net |
| Compound 10 | MOLT-3 (Leukemia) | 1.20 µM | researchgate.net |
| Compound 22 | T47D (Breast) | 7.10 µM | researchgate.net |
Induction of Apoptosis Pathways
A primary mechanism through which thiourea analogs exert their anticancer effects is the induction of apoptosis, or programmed cell death. Several studies have confirmed the pro-apoptotic activity of these compounds. For example, certain 3-(trifluoromethyl)phenylthiourea (B159877) analogs were found to induce late apoptosis or necrosis in cancer cells, with the most pronounced effects observed in SW480, SW620, and K-562 cell lines. nih.gov Among these, a thiourea derivative with a 3,4-dichloro substitution was particularly effective, inducing late apoptosis in 95-99% of colon cancer cells and 73% of K-562 cells. nih.gov
The pro-apoptotic activity of these compounds is often selective for cancer cells, sparing normal cells. This selectivity is thought to be related to their ability to directly target mitochondria, affecting their integrity and leading to the generation of reactive oxygen species. biointerfaceresearch.com The flexible heteroarotinoid SHetA2, which incorporates a thiourea scaffold, is a prime example of a compound that induces apoptosis in cancer cells with high efficacy while leaving normal cells unharmed. biointerfaceresearch.com
Enzyme Inhibition in Oncogenic Signaling Cascades (e.g., Sirtuin1, BRAF, VEGFR2, EGFR Kinase)
Thiourea derivatives have been investigated as inhibitors of various enzymes that play crucial roles in oncogenic signaling cascades. Their ability to target these enzymes contributes significantly to their anticancer properties.
VEGFR2 and EGFR Kinase: Some thiourea analogs have been designed as dual inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR). nih.gov For instance, 3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)-azetidine-1-carbothioamide has been docked into the active site of VEGFR-2, suggesting its potential as an inhibitor. biointerfaceresearch.com Designing dual EGFR/VEGFR-2 antagonists is an attractive approach in cancer therapy as it can restrict the proliferation of a wide range of cancer cell types. nih.gov
Other Kinases: Certain 4-thiazolidinone-phenylaminopyrimidine hybrids bearing ortho-chloro and para-CF3 substituents have demonstrated anticancer activity by inducing programmed cell death through the inhibition of AbI kinase in chronic myeloid leukemia cells. nih.gov
The table below provides examples of enzyme inhibition by thiourea analogs.
| Compound/Analog Class | Target Enzyme | Effect | Reference |
| 3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)-azetidine-1-carbothioamide | VEGFR-2 | Potential Inhibition | biointerfaceresearch.com |
| 4-thiazolidinone-phenylaminopyrimidine hybrids | AbI kinase | Inhibition | nih.gov |
| Fluorinated pyridine derivative 4a | Mitogen-activated protein kinase-2 (MK-2) | Potential Inhibition | scispace.com |
Modulation of Key Signaling Pathways (e.g., K-Ras, Wnt/β-catenin)
In addition to direct enzyme inhibition, thiourea analogs can modulate key signaling pathways that are often dysregulated in cancer.
K-Ras Pathway: The K-Ras protein is a critical regulator of cell proliferation and survival, and its mutation is a common event in many cancers. biointerfaceresearch.com Diarylthiourea compounds have been identified as potential inhibitors of the mutant K-Ras protein. biointerfaceresearch.com For example, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was found to be highly effective in reducing the proliferation of the A549 lung cancer cell line, which harbors a K-Ras mutation. biointerfaceresearch.com
Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is crucial for embryogenesis and tissue homeostasis, and its aberrant activation is linked to the development and progression of various cancers. nih.govnih.gov A derivative of quinazoline, 2-bromo-5-(trifluoromethoxy)phenylthiourea, has been reported to suppress the proliferation and migration of human cervical HeLa cells by inhibiting the Wnt/β-catenin signaling pathway. nih.gov
Structure-Activity Relationships Governing Anticancer Potency
The anticancer potency of thiourea derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the key structural features required for optimal activity.
It has been observed that the presence of specific substituents on the phenyl rings and the nature of the linker are crucial for efficacy. For example, the presence of a bromopyridine group along with 2,4-substituted phenyl rings has been identified as important for anticancer activity. biointerfaceresearch.com Similarly, the incorporation of trifluoromethyl (CF3) and trifluoromethoxy (OCF3) groups can enhance the potency of these compounds. nih.govbiointerfaceresearch.com
The table below outlines key structure-activity relationships for the anticancer potency of thiourea analogs.
| Structural Feature | Impact on Anticancer Potency | Reference |
| Short linker and bromopyridine group | Crucial for efficacy | biointerfaceresearch.com |
| 2,4-substituted phenyl rings | Important for efficacy | biointerfaceresearch.com |
| CF3 and OCF3 groups on Ring B | Enhanced potency | biointerfaceresearch.com |
| 3,4-dichloro-phenyl substituent | High cytotoxic activity | nih.gov |
| 4-CF3-phenyl substituent | High cytotoxic activity | nih.gov |
| 4-nitrophenyl group and thiourea linker | Important for activity | touro.edu |
Antimicrobial Activity Research
In addition to their anticancer properties, certain fluorinated thiourea derivatives have demonstrated promising antimicrobial activity. These compounds have been evaluated against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria.
A new series of thioureas, including a fluorinated pyridine derivative (4a), showed significant antimicrobial activity with MIC values ranging from 1.95 to 15.63 µg/mL. scispace.com Interestingly, a thiadiazole derivative (4c) and a coumarin (B35378) derivative (4d) from the same series exhibited selective antibacterial activities against Gram-positive bacteria. scispace.com Another study on fluorobenzoylthiosemicarbazides found that trifluoromethyl derivatives were particularly active against both reference strains and pathogenic methicillin-sensitive and methicillin-resistant Staphylococcus aureus clinical isolates, with MICs ranging from 7.82 to 31.25 μg/mL. nih.gov
The antimicrobial potential of these compounds is often attributed to their ability to inhibit essential bacterial enzymes. For instance, in silico analysis suggests that fluorobenzoylthiosemicarbazides may act as allosteric inhibitors of D-alanyl-D-alanine ligase, a crucial enzyme in bacterial cell wall synthesis. nih.gov
The table below summarizes the antimicrobial activity of selected thiourea derivatives.
| Compound/Analog | Target Organism(s) | MIC Range | Reference |
| Fluorinated pyridine derivative 4a | Various microbes | 1.95 - 15.63 µg/mL | scispace.com |
| Thiadiazole derivative 4c | Gram-positive bacteria | Not specified | scispace.com |
| Coumarin derivative 4d | Gram-positive bacteria | Not specified | scispace.com |
| Trifluoromethyl derivatives 15a, 15b, 16b | Staphylococcus aureus (including MRSA) | 7.82 - 31.25 μg/mL | nih.gov |
Antibacterial Efficacy and Spectrum
Thiourea derivatives have demonstrated notable antibacterial properties, and analogs of this compound are no exception. Studies have shown that the presence and position of halogen atoms on the phenyl ring can significantly influence the antibacterial potency. For instance, research on various thiourea derivatives has indicated that compounds with electron-withdrawing groups, such as halogens, often exhibit good antibacterial activity. sigmaaldrich.com
The antibacterial mechanism of thiourea derivatives is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division. sigmaaldrich.com The thiourea pharmacophore, with its C=S, C=O, and NH groups, can be easily protonated under acidic conditions, facilitating interaction with the carboxyl and phosphate (B84403) groups on the bacterial cell membrane surface, thereby enhancing their activity. sigmaaldrich.com
While specific data for this compound is limited, studies on analogous compounds provide valuable insights. For example, fluorobenzoylthiosemicarbazides have been tested against a panel of Gram-positive bacteria, with some trifluoromethyl derivatives showing significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov Another study on bromo-dimethoxychalcone derivatives, which share structural similarities, reported activity against Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium. ceon.rs
Antibacterial Activity of Thiourea Analogs
| Compound/Analog | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Trifluoromethyl-fluorobenzoylthiosemicarbazides | S. aureus (MSSA, MRSA) | 7.82 - 31.25 | nih.gov |
| 4-bromo-3′,4′-dimethoxysubstituted chalcone | E. coli | 11 ± 0.3 mm (inhibition zone) | researchgate.net |
| 4-bromo-3′,4′-dimethoxysubstituted chalcone | S. typhimurium | 15 ± 0.7 mm (inhibition zone) | researchgate.net |
Antifungal Efficacy and Spectrum
The antifungal potential of thiourea derivatives has also been a subject of investigation. The structural characteristics of these compounds, including the thiourea moiety, are believed to interfere with fungal cell processes. While direct studies on this compound are not extensively documented, research on related structures offers valuable clues.
For instance, a study on novel nopol (B1679846) derivatives bearing a 1,3,4-thiadiazole-thiourea moiety demonstrated significant antifungal activity against a range of plant pathogenic fungi. nih.gov Some of these compounds exhibited inhibition rates exceeding that of the commercial fungicide chlorothalonil. nih.gov Another study focused on a novel 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, which showed potent activity against various Candida species, with MIC values for most clinical isolates of C. albicans ranging from 0.00195 to 0.0078 μg/mL. nih.gov
Antifungal Activity of Related Compounds
| Compound/Analog | Fungal Strain | Activity | Reference |
|---|---|---|---|
| Nopol-derived 1,3,4-thiadiazole-thiourea compounds | P. piricola, C. arachidicola, A. solani | Significant inhibition | nih.gov |
| 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone | C. albicans (clinical isolates) | MIC: 0.00195 - 0.0078 µg/mL | nih.gov |
Inhibition of Microbial Biofilm Formation
Bacterial biofilms pose a significant challenge in clinical settings due to their inherent resistance to antimicrobial agents. The ability of certain compounds to inhibit biofilm formation is therefore of great interest. Thiourea derivatives have shown promise in this area.
Research on thiourea derivatives incorporating a 2-aminothiazole (B372263) scaffold revealed that some compounds effectively inhibited the biofilm formation of both methicillin-resistant and standard strains of S. epidermidis. nih.gov The presence of a halogen atom on the phenyl group was found to be important for this activity. nih.gov Furthermore, studies on brominated furanones, which are also halogenated compounds, have demonstrated their ability to inhibit biofilm formation by various bacteria, including Salmonella enterica. nih.gov Some of these furanones inhibited biofilm formation at non-growth-inhibiting concentrations. nih.gov
Inhibition of Biofilm Formation by Related Compounds
| Compound/Analog | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Thiourea derivatives of 1,3-thiazole | S. epidermidis (MRSE and standard) | Effective inhibition | nih.gov |
| Brominated furanones | S. enterica | Inhibition at non-growth-inhibiting concentrations | nih.gov |
Anti-inflammatory Activity Research
Inflammation is a complex biological response implicated in numerous diseases. The search for effective anti-inflammatory agents is a continuous effort in medicinal chemistry. Thiourea derivatives have been explored for their potential to modulate inflammatory pathways.
Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Studies
The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation. nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov
While direct data on the COX inhibitory activity of this compound is limited, studies on other thiourea derivatives suggest potential in this area. For example, research on new thiourea derivatives of naproxen, a well-known NSAID, has been conducted. researchgate.net Although these specific derivatives did not show potent COX-2 inhibition in vitro, with IC50 values greater than 100 µM, they did exhibit significant anti-inflammatory effects in vivo. researchgate.netresearchgate.net This suggests that their anti-inflammatory action might be mediated by other pathways, such as 5-lipoxygenase (5-LOX) inhibition, where one derivative showed a very low IC50 value of 0.30 μM. researchgate.net Other research on different chemical scaffolds has highlighted the potential of thiourea moieties in designing COX-2 inhibitors. nih.gov
COX-2 Inhibitory Activity of Related Compounds
| Compound/Analog | Enzyme | Activity (IC50) | Reference |
|---|---|---|---|
| Naproxen-thiourea derivatives | COX-2 | > 100 µM | researchgate.net |
| Naproxen-thiourea derivative (Compound 4) | 5-LOX | 0.30 µM | researchgate.net |
Antiglycation Activity Research
Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in the pathogenesis of various age-related diseases and diabetic complications.
Thiourea derivatives have been investigated for their ability to inhibit glycation. A study on novel thiourea derivatives demonstrated their potential to inhibit the formation of AGEs. nih.gov One compound, 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea, showed significant activity against AGEs with an IC50 of 49.51 μM. nih.gov This suggests that the fluorophenyl moiety, present in this compound, could contribute to antiglycation activity.
Further supporting the potential of halogenated compounds in this area, a study on brominated flavonoids revealed their strong inhibitory effects on Bovine Serum Albumin (BSA)-glycation. researchgate.net For instance, 6,8-dibromochrysin was identified as a potent inhibitor with an IC50 of 50.90 ± 0.98 µM. researchgate.net
Antiglycation Activity of Thiourea and Related Analogs
| Compound/Analog | Assay | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea | AGEs inhibition | 49.51 | nih.gov |
| 6,8-dibromochrysin (a brominated flavonoid) | BSA-glycation inhibition | 50.90 ± 0.98 | researchgate.net |
Antioxidant Activity Research
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in the development of many diseases. Antioxidants play a crucial role in mitigating this damage.
Thiourea derivatives have been recognized for their antioxidant properties. nih.gov A study focusing on fluorophenyl thiourea derivatives demonstrated their high antioxidant activity in various assays, including DPPH and ABTS radical scavenging, as well as FRAP and CUPRAC reducing power analyses. researcher.lifenih.gov These compounds showed antioxidant potential comparable or even superior to standard antioxidants like BHA, BHT, and trolox. researcher.lifenih.gov Another study on phenethyl-5-bromopyridyl thiourea compounds also highlighted their potent antioxidant function, with EC50 values for inhibiting the oxidation of ABTS at 79 and 75 µM for two lead compounds. The free thiourea group was found to be essential for this activity.
Antioxidant Activity of Thiourea Analogs
| Compound/Analog | Assay | Activity | Reference |
|---|---|---|---|
| Fluorophenyl thiourea derivatives | DPPH, ABTS, FRAP, CUPRAC | High antioxidant activity | researcher.lifenih.gov |
| N-[2-(2-methoxyphenylethyl)]-N’-[2-(5-bromopyridyl)]-thiourea | ABTS oxidation inhibition | EC50: 79 µM | |
| N-[2-(2-chlorophenylethyl)]-N’-[2-(5-bromopyridyl)]-thiourea | ABTS oxidation inhibition | EC50: 75 µM |
Anticholinesterase Activity Research
Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play a crucial role in the nervous system by hydrolyzing the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for the management of Alzheimer's disease and other neurological disorders.
Direct studies on the acetylcholinesterase and butyrylcholinesterase inhibitory activity of this compound are not found in the current body of scientific literature. However, research on structurally similar compounds, such as phenylthiourea (B91264) and its derivatives, provides some insight into the potential for this class of molecules to interact with cholinesterases.
For instance, 1-Phenyl-2-thiourea has been shown to produce a concentration-dependent inhibition of rat lung acetylcholinesterase activity in vitro nih.gov. This suggests that the fundamental phenylthiourea scaffold can interact with AChE. The nature and position of substituents on the phenyl ring are known to significantly influence the inhibitory potency and selectivity towards AChE and BChE.
In a separate investigation, N-tridecyl derivatives of substituted benzohydrazides, which share some structural similarities with substituted phenylthioureas, were evaluated for their cholinesterase inhibitory potential. The N-tridecyl derivative of 4-bromobenzohydrazide (B182510) was identified as a highly active inhibitor of BChE mdpi.com. This finding suggests that the presence of a halogen atom, such as bromine, on the aromatic ring can be favorable for BChE inhibition within this chemical space.
The inhibitory activities of these related compounds are summarized in the table below. It is important to note that these are not direct analogs of this compound, and therefore, these findings may not be directly extrapolated.
| Compound Name | Target Enzyme | Inhibition Data (IC50) |
| 1-Phenyl-2-thiourea | Acetylcholinesterase (rat lung) | Concentration-dependent inhibition nih.gov |
| Bis-thiourea derivative 4g | Acetylcholinesterase | 0.1761 ± 0.00768 µM researchgate.net |
| N-tridecyl-4-bromobenzohydrazide | Butyrylcholinesterase | 22.31 - 88.68 µM (range for highly active inhibitors) mdpi.com |
This table presents data from studies on compounds structurally related to this compound to provide context, as no direct inhibitory data for the specified compound is available.
The lack of specific data for this compound underscores a gap in the current research landscape. Future studies are warranted to synthesize and evaluate this specific compound and its close analogs for their anticholinesterase activity. Such research would be valuable in elucidating the structure-activity relationships of halogenated phenylthioureas and their potential as inhibitors of AChE and BChE.
Advanced Research Applications and Future Directions
Utility as Precursors in Heterocyclic Synthesis
The thiourea (B124793) functional group is a cornerstone in the synthesis of numerous nitrogen- and sulfur-containing heterocycles. (2-Bromo-4-fluorophenyl)thiourea serves as a readily available and highly functionalized starting material, enabling the direct incorporation of the 2-bromo-4-fluorophenyl group into various heterocyclic scaffolds. This is particularly valuable in medicinal chemistry, where halogen substituents are known to modulate a compound's biological activity and pharmacokinetic profile.
This compound is an excellent precursor for the synthesis of 2-aminothiazole (B372263) derivatives. The most common method is the Hantzsch thiazole (B1198619) synthesis, which involves the cyclization reaction between an α-halocarbonyl compound, such as a substituted phenacyl bromide, and a thiourea derivative. nanobioletters.comnih.gov This reaction provides a straightforward and efficient route to a diverse array of 4-substituted 2-aminothiazoles. nanobioletters.com The use of this compound in this synthesis would yield 2-amino-thiazoles bearing the specific 2-bromo-4-fluorophenyl substituent, a moiety that can be crucial for enhancing biological efficacy. For instance, studies on similar structures have shown that electron-withdrawing groups on a phenyl ring attached to a thiazole core can lead to good antibacterial activity. nih.gov
Furthermore, the thiourea scaffold is integral to the formation of other heterocyclic systems like thiadiazoles. The inherent reactivity of the sulfur and nitrogen atoms in this compound allows for various cyclization strategies to build 1,3,4-thiadiazole (B1197879) or other related rings, which are also prevalent in pharmacologically active compounds. biointerfaceresearch.com
The versatility of this compound extends to the synthesis of more complex fused heterocyclic systems. Fused heterocycles, such as imidazo[2,1-b]thiazoles, are of great interest in medicinal chemistry due to their broad spectrum of physiological activities. nih.gov The synthesis of these bridgehead nitrogen systems often relies on starting materials that contain the N-C-S fragment provided by thiourea. nih.govnih.gov By reacting this compound with appropriate bifunctional reagents, chemists can construct these intricate, multi-ring structures. This approach facilitates the development of novel molecular architectures for biological screening and materials science applications. The development of environmentally friendly synthetic strategies, such as microwave-assisted reactions, further enhances the utility of thiourea precursors in creating these complex molecules. nih.gov
Supramolecular Chemistry and Crystal Engineering Potential
The structure of this compound is rich with features that make it a compelling candidate for supramolecular chemistry and crystal engineering. The molecule contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the sulfur atom), which can form robust intermolecular N—H⋯S hydrogen bonds. These interactions can guide the assembly of molecules into predictable one-dimensional chains or more complex two- or three-dimensional networks, as seen in the crystal structure of related bromo-substituted phenylthiourea (B91264) compounds. researchgate.net
Applications in Chemo-sensing and Metal Ion Detection
Thiourea derivatives have been extensively investigated as effective chemosensors for detecting environmentally and biologically important ions. researchgate.net The soft sulfur atom of the thiourea moiety exhibits a strong affinity for soft heavy metal ions, making it an excellent recognition site. researchgate.netmdpi.com This interaction forms the basis for developing selective colorimetric and fluorescent sensors. When the thiourea group binds to a metal ion, it can trigger a change in the molecule's intramolecular charge transfer (ICT) properties, resulting in a visually detectable color change or a significant shift in its fluorescence emission. mdpi.comnih.gov
This compound holds significant promise for the selective detection of mercury (Hg²⁺), a highly toxic heavy metal pollutant. mdpi.com The interaction between the thiourea unit and mercury ions is known to be strong and specific, leading to the formation of stable complexes. researchgate.net This binding event can cause either the quenching or enhancement of fluorescence, providing a sensitive signaling mechanism. mdpi.comnih.gov Numerous studies have demonstrated the efficacy of thiourea-based sensors for Hg²⁺ detection in aqueous media with very low detection limits. mdpi.comnih.gov For example, some thiourea-based fluorescent sensors can detect Hg²⁺ at concentrations as low as the nanomolar range, highlighting their potential for real-world environmental monitoring. mdpi.comnih.gov
| Thiourea-Based Sensor Type | Target Ion | Sensing Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| Fluorescence "on-off" sensor | Hg²⁺ | Fluorescence quenching and color shift (pale green to yellow) | 4.4 nM | mdpi.com |
| Fluorescence "turn-on" sensor | Hg²⁺ | Increased fluorescence emission intensity | 0.84 µM | mdpi.com |
| Pyrazoline-based fluorescent sensor | Hg²⁺ | Fluorescence quenching | Not specified | nih.gov |
| Aptamer-based fluorescent sensor | Hg²⁺ | Fluorescence resonance energy transfer (FRET) | 4.28 nM | nih.gov |
Prospects in Rational Drug Design and Development
The thiourea scaffold is a recognized "privileged structure" in medicinal chemistry, serving as a valuable building block for the design of new therapeutic agents with diverse applications. biointerfaceresearch.comresearchgate.net this compound is a particularly attractive candidate for rational drug design, which aims to predict and design molecules with specific biological functions. nih.gov This compound combines the versatile thiourea core with halogen substituents that can significantly enhance drug-like properties.
The bromine and fluorine atoms can improve a molecule's binding affinity to target proteins through halogen bonding, increase metabolic stability, and enhance membrane permeability. biointerfaceresearch.com The antitumor activity of many thiourea derivatives, for example, stems from their ability to target multiple pathways involved in cancer progression. biointerfaceresearch.com By using this compound as a starting point, medicinal chemists can synthesize libraries of novel compounds, such as the aforementioned thiazoles or other heterocycles, for screening against various diseases, including cancer, as well as bacterial and viral infections. nih.govontosight.ai The combination of computational methods like molecular docking with high-throughput screening of compounds derived from this precursor can accelerate the discovery of new and potent drug candidates. biointerfaceresearch.comnih.gov
Targeted Structural Modifications for Enhanced Potency and Selectivity
The core principle of modern drug discovery lies in the iterative process of structural modification to optimize the biological activity of a lead compound. For this compound, its potency and selectivity against various biological targets can be systematically enhanced through targeted chemical changes. The presence of halogen atoms on the phenyl ring is a critical determinant of the molecule's physicochemical properties and, consequently, its biological function.
The introduction of electron-withdrawing groups, such as the fluorine and bromine on the phenyl ring of this compound, is a known strategy for enhancing the biological activity of thiourea derivatives. biointerfaceresearch.com These modifications can increase the acidity of the N-H protons of the thiourea moiety, thereby strengthening their ability to form hydrogen bonds with biological targets like enzymes and receptors. biointerfaceresearch.com
Further modifications can be envisioned to fine-tune the activity of this compound. Structure-activity relationship (SAR) studies on analogous thiourea derivatives have provided a roadmap for such optimizations. For instance, the introduction of additional substituents on the phenyl ring or the modification of the second nitrogen atom of the thiourea group can lead to significant changes in biological activity. nih.gov
One common strategy involves the cyclization of the thiourea moiety. For example, reacting thiourea derivatives with reagents like ethyl bromoacetate (B1195939) can yield 4-thiazolidinone (B1220212) rings. jrespharm.com This transformation converts the flexible thiourea core into a more rigid heterocyclic system, which can lead to increased selectivity for a particular biological target by locking the molecule into a more defined conformation. researchgate.net
Below is an illustrative table of how hypothetical structural modifications to a this compound scaffold could influence inhibitory activity against a kinase target, based on general principles observed in related compounds.
Table 1: Illustrative Structure-Activity Relationship of Hypothetical this compound Derivatives
| Compound | R1 Group | R2 Group | IC50 (nM)¹ | Fold Improvement |
|---|---|---|---|---|
| This compound | H | H | 500 | - |
| Derivative A | H | Methyl | 350 | 1.4x |
| Derivative B | H | Cyclohexyl | 150 | 3.3x |
| Derivative C | 5-Chloro | H | 200 | 2.5x |
| Derivative D | 5-Chloro | Cyclohexyl | 75 | 6.7x |
¹IC50 values are hypothetical and for illustrative purposes only.
Exploration of Multi-target Drug Design Approaches
Complex diseases such as cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. This complexity has spurred interest in multi-target drug design, an approach that aims to create single chemical entities capable of modulating several disease-relevant targets simultaneously. The this compound scaffold is a viable candidate for the development of such multi-target agents.
The inherent biological promiscuity of the thiourea pharmacophore, which has been associated with antimicrobial, anticancer, and enzyme inhibitory activities, provides a foundation for multi-target drug design. ontosight.aiontosight.ai The strategy often involves the hybridization of two or more pharmacophores into a single molecule. For example, the this compound moiety could be linked to another pharmacophore known to inhibit a different target. The nature of the linker and the relative orientation of the two pharmacophores are critical for achieving the desired dual activity. biointerfaceresearch.com
Computational methods, such as molecular docking, can be employed to predict how a molecule based on the this compound scaffold might interact with multiple targets. These in silico approaches can guide the rational design of multi-target ligands, saving time and resources in the drug discovery process. nih.gov
Emerging Research Frontiers for Halogenated Thiourea Compounds
The scientific investigation into halogenated thiourea compounds, including this compound, is expanding into new and exciting territories beyond traditional medicinal chemistry. These emerging frontiers highlight the versatility of this class of molecules.
One such area is the development of novel organocatalysts. Thiourea derivatives have been shown to be effective hydrogen-bond donors, enabling them to catalyze a variety of organic reactions. organic-chemistry.orgacs.org The specific halogenation pattern of this compound could be harnessed to fine-tune its catalytic activity and selectivity. There is also potential in developing chiral versions of such catalysts for asymmetric synthesis, a crucial technology in the production of enantiomerically pure pharmaceuticals. organic-chemistry.org
Another burgeoning field is the creation of chemical sensors. The thiourea moiety is known to bind to various metal ions, and this property can be exploited to design fluorescent sensors for the detection of heavy metals, such as mercury, in the environment. nih.gov The electronic properties conferred by the bromo and fluoro substituents could be leveraged to enhance the sensitivity and selectivity of such sensors.
Furthermore, recent research has explored the chemistry of oxidized thiourea derivatives. sci-hub.se These compounds present new opportunities in green chemistry, potentially offering more sustainable and efficient synthetic routes to important nitrogen-containing molecules. The reactivity of oxidized this compound could be investigated for applications in novel, environmentally friendly chemical transformations.
The following table summarizes the emerging research areas for halogenated thiourea compounds.
Table 2: Emerging Research Frontiers for Halogenated Thioureas
| Research Frontier | Potential Application of this compound | Rationale |
|---|---|---|
| Organocatalysis | Asymmetric catalysis of organic reactions | Halogen atoms can modulate the hydrogen-bonding capabilities and steric environment of the catalytic site. |
| Chemical Sensing | Fluorescent detection of heavy metal ions | The thiourea group acts as a chelating agent, with the halogen substituents potentially enhancing signal response and selectivity. |
| Green Chemistry | Use of its oxidized derivatives in sustainable synthesis | Oxidized thioureas can act as novel reagents in environmentally benign chemical processes. |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for (2-Bromo-4-fluorophenyl)thiourea, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-bromo-4-fluoroaniline with thiocyanate derivatives under acidic conditions (e.g., HCl) yields the thiourea moiety. Optimization involves varying temperature (60–100°C), solvent polarity (ethanol or DMF), and catalyst choice (e.g., BF₃·Et₂O). Purity is enhanced via recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- FTIR : Confirm the presence of ν(N-H) (~3200 cm⁻¹), ν(C=S) (~1200 cm⁻¹), and aromatic ν(C=C) (~1500 cm⁻¹) .
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromo and fluoro groups in aromatic regions) .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds) using SHELXL for refinement and ORTEP-3 for visualization .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid dermal exposure. Work in a fume hood to prevent inhalation. Store in airtight containers away from oxidizers. Acute toxicity studies indicate thyroid disruption and skin sensitization risks; emergency procedures include immediate decontamination and medical consultation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the apoptotic activity of this compound derivatives?
- Methodological Answer :
- Mitochondrial assays : Measure ΔψM collapse using JC-1 dye in cancer cell lines (e.g., MCF-7).
- Western blotting : Quantify cytochrome c release and Bcl-2/Bax ratios to confirm intrinsic apoptosis pathways.
- Flow cytometry : Assess cell cycle arrest (e.g., G1/S phase) and Annexin V/PI staining for apoptosis quantification .
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?
- Methodological Answer :
- Dosage calibration : Account for metabolic differences using pharmacokinetic modeling (e.g., allometric scaling).
- Bioavailability enhancement : Use nanoencapsulation or prodrug formulations to improve solubility.
- Control variables : Standardize cell lines/animal models and validate assays (e.g., ELISA for cytokine profiling) .
Q. How can crystallographic software (e.g., SHELXL) improve structural refinement for halogen-substituted thioureas?
- Methodological Answer :
- Twinning correction : Use TWIN/BASF commands in SHELXL to address pseudo-merohedral twinning in halogen-rich crystals.
- Disorder modeling : Apply PART/SUMP restraints for disordered bromo/fluoro substituents.
- Validation tools : Leverage CCDC Mercury for Hirshfeld surface analysis to quantify halogen bonding contributions .
Q. What experimental parameters influence the selectivity of this compound in coordination chemistry?
- Methodological Answer :
- pH control : Thiourea acts as a monodentate ligand under acidic conditions (pH < 4) but forms chelates with transition metals (e.g., Cu²⁺) at neutral pH.
- Solvent effects : Polar aprotic solvents (DMF) enhance metal-ligand stability constants.
- Spectroscopic titration : Use UV-Vis (charge-transfer bands) and cyclic voltammetry to assess binding stoichiometry .
Data Analysis & Interpretation
Q. How should researchers address discrepancies in crystallographic data between computational and experimental results?
- Methodological Answer :
- DFT benchmarking : Compare experimental bond lengths/angles with Gaussian-optimized structures (B3LYP/6-31G* basis set).
- R-factor minimization : Iteratively refine SHELXL parameters (e.g., ADPs, extinction coefficients) to reduce residuals .
Q. What statistical methods validate reproducibility in thiourea derivative synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
